

The Lynchpin of Peptide Synthesis: A Technical Guide to H-Thr(Bzl)-OH

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Compound of Interest

Compound Name: H-Thr(Bzl)-OH

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For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic selection of building blocks is paramount to achieving high yields, purity, and ultimately, the desired biological activity of the final peptide. Among the repertoire of protected amino acids, O-Benzyl-L-threonine (**H-Thr(Bzl)-OH**) stands as a cornerstone, particularly within the robust framework of Boc/Bzl solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the function and application of **H-Thr(Bzl)-OH**, offering detailed experimental protocols, data-driven insights, and visual workflows to empower researchers in their peptide synthesis endeavors.

Core Function: The Benzyl Protecting Group

The primary role of the benzyl (Bzl) group in **H-Thr(Bzl)-OH** is to protect the hydroxyl (-OH) side chain of the threonine residue.^{[1][2]} This protection is crucial to prevent undesirable side reactions, most notably O-acylation, during the peptide coupling steps.^[3] The benzyl ether linkage is stable under the moderately acidic conditions used for the removal of the N α -Boc (tert-butyloxycarbonyl) protecting group, a key feature of the Boc/Bzl synthesis strategy.^{[4][5]} This "quasi-orthogonal" protection scheme allows for the sequential elongation of the peptide chain with precise control.^[2]

The benzyl group's stability and its subsequent removal under strong acidic conditions, typically with anhydrous hydrogen fluoride (HF), have established the Boc/Bzl strategy as a reliable method for routine and large-scale peptide synthesis.^{[6][7][8]}

Data Presentation: Performance and Characteristics

While specific quantitative data for the coupling efficiency of **H-Thr(Bzl)-OH** is not extensively documented in comparative tables, performance can be inferred from studies on the broader Boc/Bzl strategy. Generally, this strategy is known for its high coupling efficiencies and the production of high-purity crude peptides.[\[2\]](#)[\[5\]](#)

Property	Value/Description	Source(s)
Compound Name	O-Benzyl-L-threonine	[9]
Abbreviation	H-Thr(Bzl)-OH	[2]
Molecular Formula	C ₁₁ H ₁₅ NO ₃	[9]
Molecular Weight	209.24 g/mol	[9]
Typical N α -Protection	Boc (tert-butyloxycarbonyl)	[5]
Side-Chain Protection	Bzl (Benzyl)	[5]
N α -Deprotection Condition	Moderate acid (e.g., TFA)	[5]
Side-Chain Deprotection	Strong acid (e.g., HF, TFMSA)	[5] [6]
Typical Coupling Efficiency	Generally high (>95% per step), though can be sequence-dependent. [2] [5] Threonine can be a sterically hindered amino acid, which may slightly reduce coupling efficiency compared to less bulky residues. [10]	[2] [5] [10]
Crude Peptide Purity	High purity is achievable. However, the harsh final cleavage can lead to side reactions if scavengers are not used effectively. [5]	[5]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages involving **H-Thr(Bzl)-OH** in solid-phase peptide synthesis.

Protocol 1: Incorporation of Boc-Thr(Bzl)-OH in Boc-SPPS

This protocol outlines a single coupling cycle for the incorporation of a Boc-Thr(Bzl)-OH residue into a peptide chain using the Boc/Bzl strategy on a Merrifield or PAM resin.

1. Resin Swelling:

- Swell the resin (e.g., Merrifield resin for peptide acids) in dichloromethane (DCM) for 30-60 minutes.[\[2\]](#)[\[5\]](#)

2. N α -Boc Deprotection:

- Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.[\[2\]](#)[\[11\]](#)
- A short pre-wash (5 minutes) with the TFA/DCM solution can be performed before the main deprotection step.[\[11\]](#)

3. Washing and Neutralization:

- Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.[\[11\]](#)
- Neutralize the resulting trifluoroacetate salt by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[\[2\]](#)[\[4\]](#)
- Wash the resin again with DCM (3x) to remove excess base.[\[4\]](#)

4. Coupling of Boc-Thr(Bzl)-OH:

- In a separate vessel, pre-activate Boc-Thr(Bzl)-OH (2-4 equivalents relative to resin substitution) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-

diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.[2][5]

- Add the activated amino acid solution to the neutralized resin.
- Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.[2]

5. Post-Coupling Wash:

- Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[5]

6. Monitoring (Optional but Recommended):

- Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (i.e., the absence of free primary amines). If the test is positive, the coupling step should be repeated.[12]

7. Cycle Repetition:

- Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: HF Cleavage and Side-Chain Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the benzyl and other side-chain protecting groups using anhydrous hydrogen fluoride (HF). Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and stringent safety precautions.[6][7][8]

1. Pre-Cleavage Preparation:

- Thoroughly dry the peptide-resin under vacuum.[7]
- Place the dried peptide-resin (1-2 g) and a Teflon-coated stir bar in the HF cleavage vessel.
[13]

2. Scavenger Addition:

- Add a scavenger mixture to the reaction vessel to trap reactive carbocations generated during cleavage, thus preventing side reactions. A common scavenger for peptides containing Thr(Bzl) is p-cresol. A typical ratio is 1 mL of p-cresol per gram of resin.[13] For peptides containing other sensitive residues like Trp or Met, additional scavengers like dimethyl sulfide (DMS) or p-thiocresol are necessary.[13]

3. HF Distillation and Cleavage:

- Cool the reaction vessel in a dry ice/acetone bath.
- Distill anhydrous HF (approximately 10 mL per gram of resin) into the cleavage vessel.[14]
- Allow the reaction mixture to warm to 0 °C and stir for 45-60 minutes.[13] For peptides with more resistant protecting groups, the reaction time may be extended.[13]

4. HF Removal:

- After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum. This must be done in a well-ventilated fume hood with appropriate scrubbing systems.[13]

5. Peptide Precipitation and Washing:

- Precipitate the crude peptide by adding cold diethyl ether to the residue in the reaction vessel.[7]
- Wash the precipitated peptide with cold diethyl ether (3x) to remove the scavengers and cleaved protecting groups.[7]

6. Peptide Extraction and Lyophilization:

- Extract the crude peptide from the resin using a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA.[7]
- Filter to remove the resin.
- Lyophilize the filtrate to obtain the crude peptide as a powder.[2]

Protocol 3: HPLC Purification of the Crude Peptide

This protocol provides a general guideline for the purification of a crude peptide containing threonine using reversed-phase high-performance liquid chromatography (RP-HPLC).

1. Sample Preparation:

- Dissolve the lyophilized crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF.[\[1\]](#)
- Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Mobile Phase A) to a suitable concentration for injection (e.g., 1 mg/mL).[\[1\]](#)
- Filter the sample through a 0.22 μm syringe filter before injection.[\[1\]](#)

2. HPLC Conditions:

- Column: C18 reversed-phase column.[\[1\]](#)
- Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[\[1\]](#)[\[15\]](#)
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[\[1\]](#)[\[15\]](#)
- Flow Rate: Typically 1.0 mL/min for an analytical column; this is scaled up for preparative columns.[\[1\]](#)[\[16\]](#)
- Detection: UV absorbance at 210-220 nm.[\[17\]](#)
- Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.[\[16\]](#)

3. Fraction Collection and Analysis:

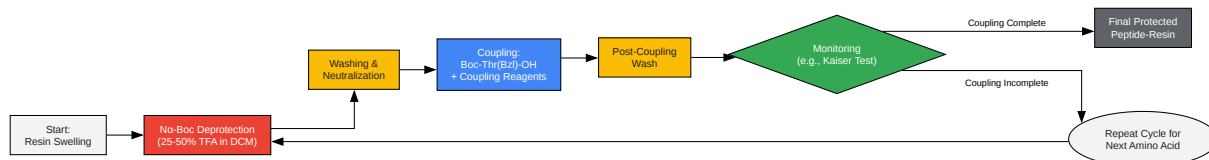
- Collect fractions corresponding to the peaks in the chromatogram.[\[1\]](#)
- Analyze the purity of each fraction using analytical HPLC and confirm the identity and molecular weight using mass spectrometry.[\[1\]](#)

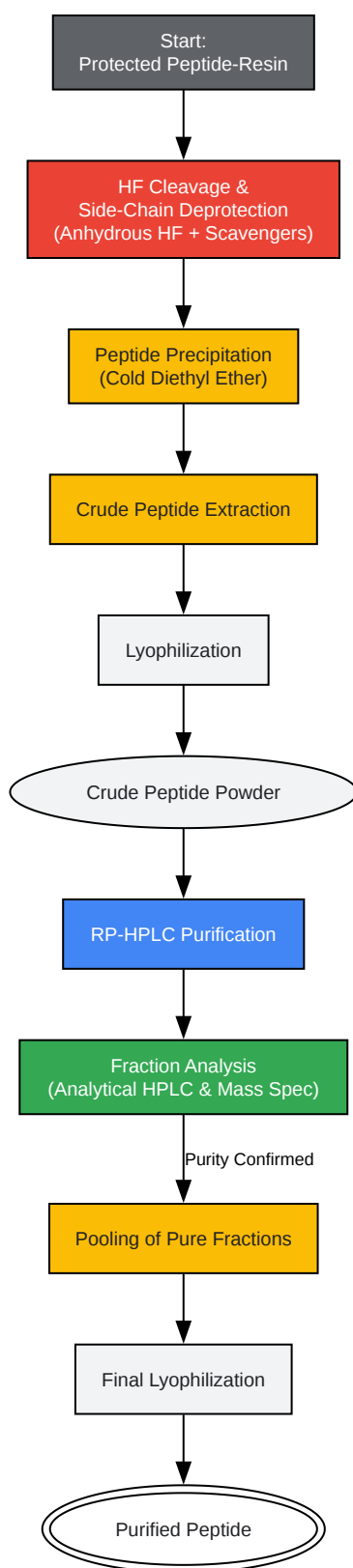
4. Lyophilization:

- Pool the fractions containing the pure peptide.
- Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.[16]

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.





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